molecular formula C20H23N3O4S B5861910 N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No. B5861910
M. Wt: 401.5 g/mol
InChI Key: QZSMXKBNIDFLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has shown potential in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide targets protein kinases, specifically Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK is involved in the development and survival of B-cells, while ITK is involved in the activation of T-cells. By inhibiting these kinases, N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide can prevent the growth and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects
N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). It also reduces the production of pro-inflammatory cytokines in autoimmune diseases. In addition, N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is its specificity for BTK and ITK, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing and administration. However, one limitation of N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is its potential for drug-drug interactions, which may affect its efficacy and safety in combination therapy.

Future Directions

For N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide include further preclinical and clinical studies to evaluate its efficacy and safety in various types of cancer and autoimmune diseases. Other potential applications of N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide include the treatment of viral infections and allergic diseases. In addition, the development of novel N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide analogs with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential.

Synthesis Methods

The synthesis method of N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves the reaction of 4-(4-methylbenzoyl)piperazine with 4-aminobenzenesulfonyl chloride, followed by the reaction with acetic anhydride. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been extensively studied for its potential in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has also been studied for its potential in combination therapy with other drugs.

properties

IUPAC Name

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-15-3-5-17(6-4-15)20(25)22-11-13-23(14-12-22)28(26,27)19-9-7-18(8-10-19)21-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSMXKBNIDFLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide

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